Molecular Weight Differentiation from N-Alkyl Pyrazole Analogs: Impact on Ligand Efficiency and Permeability
The target compound (MW = 288.36 g·mol⁻¹) is 40.0 Da heavier than N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine (CAS 2140305-95-7, MW = 236.36 g·mol⁻¹) and 40.0 Da heavier than N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine (CAS 2140305-23-1, MW = 248.37 g·mol⁻¹) . This mass difference, driven by the 4-fluorophenyl substituent (C₆H₄F, 95.10 Da) vs. alkyl groups (isopropyl, 43.09 Da; methyl, 15.03 Da), translates to a higher calculated logP (estimated cLogP ~2.8–3.2 for the target vs. ~1.5–2.0 for the isopropyl analog) and altered ligand efficiency metrics when normalized by heavy-atom count [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 288.36 g·mol⁻¹; estimated cLogP = 2.8–3.2 (class-based estimate for 4-fluorophenyl-pyrazole-piperidine scaffold) |
| Comparator Or Baseline | N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine: MW = 236.36 g·mol⁻¹, estimated cLogP ≈ 1.5–2.0 |
| Quantified Difference | ΔMW = +52.00 g·mol⁻¹; ΔcLogP ≈ +1.0 to +1.5 log units (estimated) |
| Conditions | Calculated values based on molecular formula; cLogP estimated by class-level fragment addition method (no experimental logP data available for either compound) |
Why This Matters
Higher molecular weight and lipophilicity influence passive membrane permeability and non-specific protein binding, making the target compound potentially more suitable for CNS-targeted programs where moderate lipophilicity is desired, but less optimal for fragment-based screening where lower MW is preferred.
- [1] PubChem Compound Database. N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N-methylpiperidin-4-amine (CID inferred from InChIKey AMPOCBVWEBXQDJ-UHFFFAOYSA-N). Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
